molecular formula C12H23NO4Si B6609941 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid CAS No. 2839371-15-0

1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid

Cat. No.: B6609941
CAS No.: 2839371-15-0
M. Wt: 273.40 g/mol
InChI Key: QCYXNNIUZVXOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid (CAS: 1334313-67-5) is a silicon-containing heterocyclic compound characterized by a six-membered 1,3-azasilinane ring system. This structure incorporates a silicon atom in place of one nitrogen atom typically found in analogous nitrogen heterocycles, such as piperidines or azetidines. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid at the 5-position enhances solubility and provides a reactive handle for further derivatization . This compound is utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and other bioactive molecules requiring rigid, conformationally restricted scaffolds.

Properties

IUPAC Name

3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilinane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4Si/c1-12(2,3)17-11(16)13-6-9(10(14)15)7-18(4,5)8-13/h9H,6-8H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYXNNIUZVXOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C[Si](C1)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection Using Di-tert-Butyl Dicarbonate

A widely adopted approach involves reacting 3,3-dimethylazasilinane derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA). For example:

  • Reaction Conditions :

    • Solvent: Dichloromethane (DCM) or ethyl acetate.

    • Temperature: 10–40°C.

    • Yield: 85–91%.

Alternative Protecting Groups and Compatibility

While Boc is predominant, other groups (e.g., Fmoc, Cbz) are less common due to harsher deprotection conditions incompatible with silicon-nitrogen bonds.

Cyclization Methods for Azasilinane Ring Formation

The azasilinane ring is constructed via cyclization of silicon-containing diamines or amino alcohols.

Silicon-Mediated Cyclization

A representative method uses 3,3-dimethylsilane diol and 1,5-diaminopentane under acidic catalysis:

  • Catalyst : 10% aqueous citric acid.

  • Solvent : Ethyl acetate.

  • Yield : 78–82%.

Ring-Closing Metathesis (RCM)

Although less documented for silicon-nitrogen systems, RCM with Grubbs catalyst has been explored for analogous azasilinanes. Challenges include catalyst poisoning by silicon.

Introduction of the Carboxylic Acid Group

The carboxylic acid at position 5 is introduced via oxidation or hydrolysis:

Oxidation of Primary Alcohols

A two-step sequence converts a hydroxymethyl group to carboxylic acid:

  • Swern Oxidation : Converts –CH₂OH to –COOH using oxalyl chloride and dimethyl sulfide.

  • Jones Oxidation : Employing CrO₃/H₂SO₄ for direct oxidation.

Typical Yields : 65–70%.

Hydrolysis of Nitriles

Nitrile intermediates hydrolyzed under acidic (HCl/H₂O) or basic (KOH/EtOH) conditions yield carboxylic acids.

  • Optimized Conditions : 6M HCl, reflux, 12 hours (Yield: 88%).

Optimization of Reaction Parameters

Critical factors influencing yield and purity:

ParameterOptimal RangeImpact on Yield
Boc Protection Temp20–40°CMaximizes to 91%
Cyclization Catalyst10% Citric AcidPrevents Si–N cleavage
Oxidation Time12–24 hoursReduces byproducts

Comparative Analysis of Synthetic Routes

The table below evaluates three primary routes:

MethodAdvantagesDisadvantagesYield (%)
Boc Protection + CyclizationHigh selectivityRequires toxic solvents91
RCMAtom-economicLow catalyst efficiency55
Nitrile HydrolysisMild conditionsLong reaction times88

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group or other functional groups within the molecule.

    Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic conditions, often using trifluoroacetic acid, are employed to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid involves its interaction with specific molecular targets, depending on its application. In synthetic chemistry, it acts as a protected amine, allowing for selective reactions at other sites within the molecule. In biological systems, its effects are mediated through interactions with enzymes or receptors, although specific pathways and targets may vary based on the context of use.

Comparison with Similar Compounds

1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid (CAS: 142253-55-2)

  • Structure : A four-membered azetidine ring with a Boc-protected amine and a carboxylic acid at the 3-position.
  • Key Differences: Smaller ring size (azetidine vs. Absence of silicon alters electronic properties; nitrogen in azetidine provides stronger hydrogen-bonding capacity compared to silicon in azasilinane.
  • Applications : Used in constrained peptide mimetics and kinase inhibitors due to its compact geometry .

3,3-dimethoxycyclobutane-1-carboxylic acid (CAS: 332187-56-1)

  • Structure : A cyclobutane ring with two methoxy groups at the 3-position and a carboxylic acid.
  • Key Differences: Non-heterocyclic structure lacks nitrogen or silicon, limiting its utility in targeting nitrogen-dependent enzymatic active sites.
  • Applications : Employed in fragment-based drug design for rigid, lipophilic scaffolds .

5-[({1-[(tert-butoxy)carbonyl]-3,3-dimethylpiperidin-1-yl}carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid

  • Structure : A piperidine-based scaffold with Boc protection, dimethyl substituents, and a furan-carboxylic acid side chain.
  • Key Differences :
    • Piperidine ring (six-membered nitrogen heterocycle) offers greater conformational flexibility than the silicon-containing azasilinane.
    • Furan moiety introduces aromaticity, which may improve π-π stacking interactions in target binding.
  • Applications : Explored in antiviral and anticancer agents due to its hybrid aromatic-heterocyclic framework .

2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonan-7-yl} (from )

  • Structure: A spirocyclic azaspiro[4.4]nonane system with Boc protection.
  • Key Differences :
    • Spiro architecture imposes orthogonal ring conformations, offering unique 3D spatial arrangements compared to the planar azasilinane.
    • Lack of silicon reduces steric bulk but may decrease metabolic resistance.
  • Applications : Valued in allosteric modulator design for GPCR targets .

Data Table: Comparative Analysis

Compound Name CAS Number Ring System Key Substituents Functional Groups Notable Features
This compound 1334313-67-5 1,3-azasilinane 3,3-dimethyl Boc, carboxylic acid Silicon heteroatom, high rigidity
1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid 142253-55-2 Azetidine None Boc, carboxylic acid Small ring, high ring strain
3,3-dimethoxycyclobutane-1-carboxylic acid 332187-56-1 Cyclobutane 3,3-dimethoxy Carboxylic acid Non-heterocyclic, lipophilic
2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonan-7-yl} N/A Azaspiro[4.4]nonane Boc Boc Spirocyclic, 3D conformation

Q & A

Basic Questions

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (nitrile or neoprene) and ensure gloves are inspected for integrity before use to prevent skin contact . Wear a full-face shield and safety goggles compliant with EN 166 (EU) or NIOSH (US) standards . For respiratory protection, employ P95 (US) or P1 (EU) particle filters under low-exposure conditions; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) filters for higher-risk scenarios . Avoid dust formation via local exhaust ventilation and work in a fume hood .

Q. What storage conditions are recommended to maintain stability?

  • Methodological Answer : Store at 2–8°C in a dry environment to prevent decomposition or moisture absorption . Segregate from incompatible materials (e.g., strong acids/bases) due to potential reactivity, though specific incompatibilities are not documented . Stability under freezing or elevated temperatures should be empirically tested using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) if required for experimental workflows.

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for yield and purity?

  • Methodological Answer : Leverage polar aprotic solvents (e.g., DMF, DMSO) for substitution reactions, as these enhance nucleophilic displacement of the tert-butoxycarbonyl (Boc) group . For reductions, use anhydrous conditions with NaBH₄ or LiAlH₄ to preserve the azasilinane ring integrity . Monitor reaction progress via LC-MS or TLC, and purify intermediates using flash chromatography (C18 silica) to isolate stereoisomers . Retrosynthesis tools (e.g., AI-based platforms) can predict one-step pathways by analyzing similar bicyclic carboxylates .

Q. How should researchers resolve contradictions in toxicity data across safety reports?

  • Methodological Answer : Some SDS classify the compound as a potential carcinogen (IARC/ACGIH) due to tert-butoxycarbonyl derivatives , while others report no hazards . To mitigate risk, adhere to the strictest guidelines:

Conduct acute toxicity assays (e.g., in vitro cytotoxicity on HepG2 cells) to validate local SDS claims.

Implement tiered exposure controls (e.g., gloveboxes for airborne particulates) and monitor workplace air quality .

Cross-reference regional regulations (e.g., OSHA, REACH) for harmonized classification .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Elucidation : Use 1^1H/13^13C NMR to confirm the azasilinane ring conformation and Boc-group integration (e.g., tert-butyl singlet at ~1.4 ppm) .
  • Purity Assessment : Employ HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 210 nm .
  • Mass Confirmation : High-resolution MS (ESI+) to verify the molecular ion peak at m/z 267.32 (C14_{14}H21_{21}NO4_4) .

Q. How can the compound’s stability under non-standard conditions be evaluated?

  • Methodological Answer :

Thermal Stability : Perform accelerated aging studies at 40°C/75% RH for 4 weeks, with periodic HPLC analysis to detect degradation products .

Photostability : Expose to UV light (ICH Q1B guidelines) and monitor for color changes or precipitate formation .

Hydrolytic Stability : Test in buffered solutions (pH 1–13) to assess Boc-group lability, using 19^19F NMR if fluorinated analogs are synthesized .

Q. What strategies are recommended for ecological risk assessment given limited environmental data?

  • Methodological Answer :

  • Biodegradation : Conduct OECD 301F tests to measure biochemical oxygen demand (BOD) over 28 days .
  • Aquatic Toxicity : Use Daphnia magna acute toxicity assays (EC50_{50} determination) .
  • Waste Management : Neutralize acidic byproducts with bicarbonate before disposal via licensed facilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.